molecular formula C10H15N3O B1465907 4-(Cyclopropylmethoxy)-N-ethyl-2-pyrimidinamine CAS No. 927800-72-4

4-(Cyclopropylmethoxy)-N-ethyl-2-pyrimidinamine

Cat. No. B1465907
CAS RN: 927800-72-4
M. Wt: 193.25 g/mol
InChI Key: IXLBANYNGCOYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, starting with readily available substances. The yield, purity, and efficiency of the process are important factors in synthesis analysis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .


Physical And Chemical Properties Analysis

Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include acidity/basicity, reactivity, and types of chemical reactions the compound can undergo .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in the case of a drug, the mechanism of action might involve binding to a specific receptor in the body .

Safety and Hazards

Information on safety and hazards includes how to safely handle and store the compound, as well as potential health risks. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

4-(cyclopropylmethoxy)-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-11-10-12-6-5-9(13-10)14-7-8-3-4-8/h5-6,8H,2-4,7H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLBANYNGCOYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-N-ethyl-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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